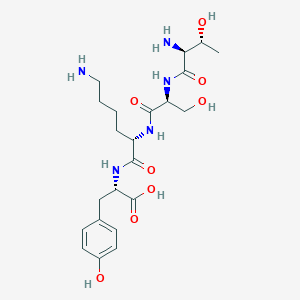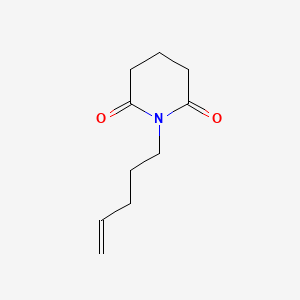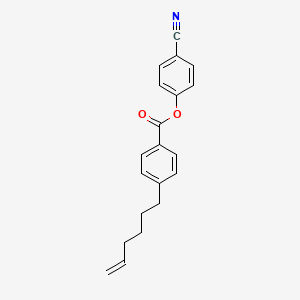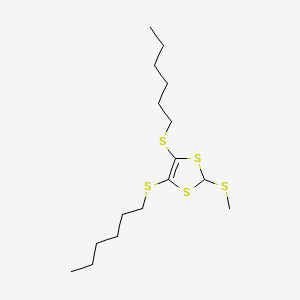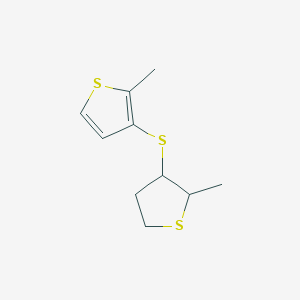
trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-メチル-3-(2-メチル-3-チエニルチオ)-テトラヒドロチオフェン: は、チエニルチオ誘導体のクラスに属する有機化合物です。この化合物は、メチル基とチエニルチオ基で置換されたテトラヒドロチオフェン環の存在を特徴としています。
準備方法
合成経路と反応条件
trans-2-メチル-3-(2-メチル-3-チエニルチオ)-テトラヒドロチオフェンの合成は、一般的に、2-メチル-3-チエニルチオールと適切なテトラヒドロチオフェン誘導体を制御された条件下で反応させることを含みます。反応は、多くの場合、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、求核置換反応を促進します。反応混合物は通常、反応物の目的生成物への完全な変換を確実にするために特定の温度に加熱されます。
工業生産方法
工業的な設定では、trans-2-メチル-3-(2-メチル-3-チエニルチオ)-テトラヒドロチオフェンの生産は、大規模なバッチまたは連続フロープロセスを含む場合があります。方法は、目的の収率、純度、および費用対効果などの要因によって異なります。工業生産は、多くの場合、合成の効率と選択性を高めるために、触媒や溶媒の使用など、最適化された反応条件を採用しています。
化学反応の分析
反応の種類
trans-2-メチル-3-(2-メチル-3-チエニルチオ)-テトラヒドロチオフェンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化剤と反応条件に応じて、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、この化合物を対応するチオールまたはチオエーテル誘導体に変換することができます。
置換: チエニルチオ基は、求核置換反応に関与し、さまざまな置換誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、および過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン化アルキル、ハロゲン化アリール、有機金属試薬などの求核剤を置換反応で使用することができます。
主要な製品
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応はさまざまな置換チエニルチオ誘導体を生成する可能性があります。
科学研究アプリケーション
trans-2-メチル-3-(2-メチル-3-チエニルチオ)-テトラヒドロチオフェンは、次のようないくつかの科学研究アプリケーションを持っています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探索するための研究が進められています。
工業: ユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。
科学的研究の応用
trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
trans-2-メチル-3-(2-メチル-3-チエニルチオ)-テトラヒドロチオフェンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素、受容体、およびその他の生体分子と相互作用し、さまざまな生物学的効果をもたらします。たとえば、その抗菌活性は、細菌細胞壁合成に関与する重要な酵素の阻害に起因する可能性があります。
類似の化合物との比較
類似の化合物
- 2-メチル-3-(2-チエニルチオ)-テトラヒドロチオフェン
- 2-メチル-3-(3-チエニルチオ)-テトラヒドロチオフェン
- 2-メチル-3-(2-メチル-2-チエニルチオ)-テトラヒドロチオフェン
ユニークさ
trans-2-メチル-3-(2-メチル-3-チエニルチオ)-テトラヒドロチオフェンは、テトラヒドロチオフェン環上のメチル基とチエニルチオ基の特定の位置のためにユニークです。このユニークな構造は、さまざまな研究用途に役立つ独自の化学的および生物学的特性を付与しています。
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(2-thienylthio)-tetrahydro-thiophene
- 2-Methyl-3-(3-thienylthio)-tetrahydro-thiophene
- 2-Methyl-3-(2-methyl-2-thienylthio)-tetrahydro-thiophene
Uniqueness
trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene is unique due to the specific positioning of the methyl and thienylthio groups on the tetrahydro-thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
143764-36-7 |
|---|---|
分子式 |
C10H14S3 |
分子量 |
230.4 g/mol |
IUPAC名 |
2-methyl-3-(2-methylthiolan-3-yl)sulfanylthiophene |
InChI |
InChI=1S/C10H14S3/c1-7-9(3-5-11-7)13-10-4-6-12-8(10)2/h3,5,8,10H,4,6H2,1-2H3 |
InChIキー |
KHSOOSLONVBVTH-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCS1)SC2=C(SC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



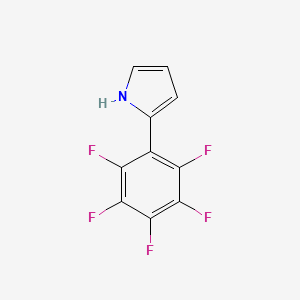
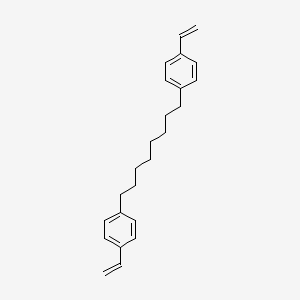
![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)


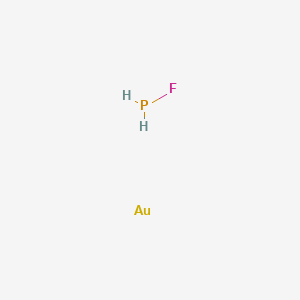
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
